3-chloro-N-(3-methoxyphenyl)propanamide

Vue d'ensemble

Description

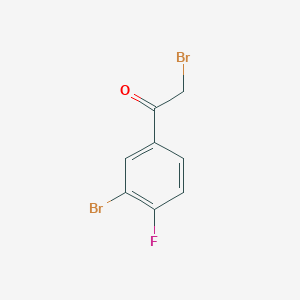

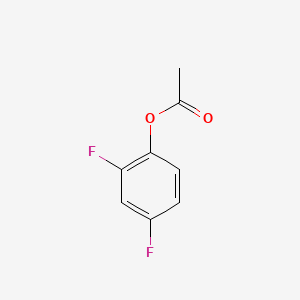

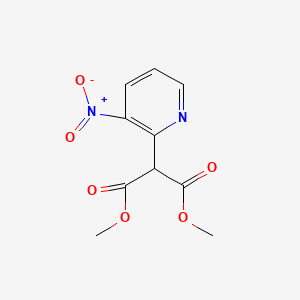

3-chloro-N-(3-methoxyphenyl)propanamide is a halogenated derivative of a secondary amide bearing an aromatic substituent . It has a molecular weight of 213.66 .

Molecular Structure Analysis

The molecular structure of 3-chloro-N-(3-methoxyphenyl)propanamide is characterized by a C(=O)—N(H)—Car—Car torsion angle of −33.70°, which rules out the presence of resonance spanning the amide as well as the aromatic system .Physical And Chemical Properties Analysis

3-chloro-N-(3-methoxyphenyl)propanamide has a molecular weight of 213.66 . The average mass is 213.661 Da and the monoisotopic mass is 213.055649 Da .Applications De Recherche Scientifique

Melatonin Receptor Binding

Research indicates that 3-chloro-N-(3-methoxyphenyl)propanamide and similar compounds exhibit notable binding affinities to the melatonin receptor in the chicken brain. The study found that the binding affinity was highest when a 3-chloro derivative was used, suggesting significant implications for understanding melatonin receptor interactions and potential therapeutic applications (Garratt et al., 1996).

Antioxidant and Anticancer Activity

A study on novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives revealed that some compounds demonstrated antioxidant activity higher than ascorbic acid. Additionally, these compounds showed promising anticancer activity against human glioblastoma U-87 and breast cancer MDA-MB-231 cell lines, highlighting their potential in medical research and therapy (Tumosienė et al., 2020).

Lipoxygenase Inhibition

Compounds closely related to 3-chloro-N-(3-methoxyphenyl)propanamide have been synthesized and tested for their lipoxygenase inhibitory activities. These compounds showed moderately good activities compared to the standard Baicalein, indicating their potential use in treating inflammatory conditions and as a basis for drug discovery (Aziz‐ur‐Rehman et al., 2016).

Herbicidal Activity

In agricultural research, derivatives of similar compounds have demonstrated effective herbicidal activities. This suggests the potential application of 3-chloro-N-(3-methoxyphenyl)propanamide in developing new herbicides, contributing to agricultural efficiency and pest management (Liu et al., 2007).

Antinociceptive Activity

Research has shown that derivatives of 3-chloro-N-(3-methoxyphenyl)propanamide exhibit significant antinociceptive (pain-relieving) activities. This finding is crucial for the development of new pain management therapies, especially in conditions where traditional painkillers are ineffective or cause adverse effects (Doğruer et al., 2000).

Anxiolytic-like Effect

A study on (S)-WAY 100135, a compound structurally related to 3-chloro-N-(3-methoxyphenyl)propanamide, demonstrated anxiolytic-like effects in a murine model. This suggests potential applications in developing treatments for anxiety disorders (Rodgers & Cole, 1994).

Antioxidative

Properties in FoodsCompounds similar to 3-chloro-N-(3-methoxyphenyl)propanamide isolated from berries have shown antioxidative properties, which could be beneficial in food preservation and in enhancing the nutritional value of food products. This research paves the way for the application of such compounds in the food industry for improving food quality and shelf life (Kikuzaki et al., 1999).

Immunosuppressive Activities

N-aryl-3-(indol-3-yl)propanamides, structurally related to 3-chloro-N-(3-methoxyphenyl)propanamide, have been synthesized and evaluated for their immunosuppressive activities. This research is significant for developing new treatments for autoimmune diseases and in managing organ transplant rejections (Giraud et al., 2010).

Nematicidal Activity

Studies on derivatives of 3-chloro-N-(3-methoxyphenyl)propanamide have shown effective nematicidal activity, which could be utilized in the development of new agricultural chemicals to control nematode pests, thereby improving crop yields and quality (Kumari et al., 2014).

Synthesis and Antimicrobial Activity

The synthesis of novel derivatives of 3-chloro-N-(3-methoxyphenyl)propanamide has led to the discovery of compounds with potent antimicrobial activity. This finding is crucial for the development of new antibiotics and antifungal agents, especially in the face of increasing antibiotic resistance (Zala et al., 2015).

Photocleavage Reactions

Research on monothioimides, including compounds related to 3-chloro-N-(3-methoxyphenyl)propanamide, has provided insights into their photochemistry and crystal structures. These findings have implications for developing new photoresponsive materials and understanding light-induced chemical reactions (Fu et al., 1998).

Chymotrypsin Inhibitory Activity

A study on compounds extracted from Jolyna laminarioides, including derivatives of 3-chloro-N-(3-methoxyphenyl)propanamide, showed chymotrypsin inhibitory activity. This research is important in understanding protein-protein interactions and developing enzyme inhibitors for therapeutic purposes (Atta-ur-rahman et al., 1997).

Enhancing Solid-State Emission

Postfunctionalization of poly(3-hexylthiophene) with derivatives of 3-chloro-N-(3-methoxyphenyl)propanamide has been studied to enhance solid-state emission. This research has applications in developing new materials for optoelectronic devices (Li et al., 2002).

Propriétés

IUPAC Name |

3-chloro-N-(3-methoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-14-9-4-2-3-8(7-9)12-10(13)5-6-11/h2-4,7H,5-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTGURLLHGYZOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382940 | |

| Record name | 3-chloro-N-(3-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(3-methoxyphenyl)propanamide | |

CAS RN |

21261-76-7 | |

| Record name | 3-chloro-N-(3-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1362335.png)

![2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B1362341.png)

![2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1362350.png)